molecular formula C11H15BrN2O B1291948 1-(2-Amino-4-bromophenyl)-4-piperidinol CAS No. 1016777-06-2

1-(2-Amino-4-bromophenyl)-4-piperidinol

Cat. No. B1291948
M. Wt: 271.15 g/mol
InChI Key: YBESPVDOHKZMDN-UHFFFAOYSA-N
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Description

The compound "1-(2-Amino-4-bromophenyl)-4-piperidinol" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, gamma-amino-substituted analogues of piperidine compounds have been studied for their potential as dipeptidyl peptidase II inhibitors, indicating the relevance of piperidine derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of enantioenriched piperidinols from α-dibenzylamino aldehydes involves a reaction with 4-butenylmagnesium bromide to yield anti-β-amino alcohols, which are then transformed into the desired piperidinols . Additionally, 2-Bromo-N-(2-bromoethyl)-N-carbethoxyethanamine has been used as a reagent in the synthesis of 4,4-disubstituted piperidines, which are of interest in various pharmacological fields .

Molecular Structure Analysis

The molecular structure and properties of piperidine derivatives can be characterized using various spectroscopic techniques. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) was employed to determine optimized geometrical parameters and vibrational assignments, which were compared with experimental values . Such studies are crucial for understanding the molecular structure of piperidine derivatives, including "1-(2-Amino-4-bromophenyl)-4-piperidinol".

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be explored through studies such as the Potential Energy Scan (PES), which investigates the conformational preferences of the molecule. Additionally, the Fukui function descriptor and Natural Population Analysis (NPA) charges can be used to identify the most reactive sites of a compound . These analyses are essential for predicting the chemical behavior of "1-(2-Amino-4-bromophenyl)-4-piperidinol" in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their molecular structure and reactivity. For example, the HOMO-LUMO bandgap energy and electron excitation analysis provide insights into the electronic properties of the compound. The Molecular Electrostatic Potential (MEP) energy surface can be used to visualize the charge distribution, which is important for understanding the interaction of the compound with other molecules . These properties are significant for the application of "1-(2-Amino-4-bromophenyl)-4-piperidinol" in various chemical and pharmaceutical contexts.

Scientific Research Applications

  • Hydrogen-Bonding Patterns in Enaminones : This research highlights the significance of hydrogen bonding in derivatives similar to "1-(2-Amino-4-bromophenyl)-4-piperidinol". The study examines compounds with structural similarities, focusing on the interplay between secondary amine and carbonyl groups in forming hydrogen-bonded structures, which could have implications in the development of new materials or pharmaceuticals (Balderson et al., 2007).

  • Antimicrobial/Antimycobacterial Activity of Piperidinyl Analogues : Research into the synthesis and evaluation of novel compounds structurally related to "1-(2-Amino-4-bromophenyl)-4-piperidinol" has shown potential in antimicrobial and antimycobacterial applications. The study demonstrates how these compounds are effective against various bacteria and fungi, suggesting their potential use in treating infectious diseases (Patel et al., 2012).

  • Synthesis of Enantioenriched Piperidinols : A study exploring the synthesis of enantioenriched piperidinols, which are structurally related to "1-(2-Amino-4-bromophenyl)-4-piperidinol", indicates potential applications in developing chiral molecules for pharmaceuticals. The research emphasizes the creation of anti-β-amino alcohols, crucial in the pharmaceutical industry for creating enantiomerically pure compounds (Andrés et al., 2007).

  • Cytotoxic Evaluation of Piperidinol Derivatives : A study examining the cytotoxicity of piperidinol derivatives against human hepatoma and breast cancer cell lines suggests potential therapeutic applications. This research could inform the development of new cancer treatments, given that some derivatives demonstrated significant cytotoxicity against specific cancer cell lines (Kucukoglu et al., 2015).

  • Anticancer Activity of Piperidine Derivatives : The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to "1-(2-Amino-4-bromophenyl)-4-piperidinol", shows promising anticancer properties. This research indicates the potential of these compounds as anticancer agents, warranting further studies (Rehman et al., 2018).

Safety And Hazards

The safety information for “1-(2-Amino-4-bromophenyl)ethanone” indicates that it has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-(2-amino-4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESPVDOHKZMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-bromophenyl)-4-piperidinol

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